molecular formula C17H26N2O B4434945 N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide

N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4434945
M. Wt: 274.4 g/mol
InChI Key: XZGPRAPALUPTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancer. It belongs to the class of kinase inhibitors and targets the protein tyrosine kinase (PTK) that is involved in various cellular signaling pathways.

Mechanism of Action

TAK-659 targets the N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide that is involved in various cellular signaling pathways, including the B-cell receptor (BCR) signaling pathway. It selectively inhibits the activity of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key components of the BCR signaling pathway. By inhibiting these kinases, TAK-659 disrupts the signaling cascade and prevents the activation and proliferation of B-cells and T-cells, which are involved in autoimmune diseases and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been studied in various in vitro and in vivo models. It has been shown to inhibit the proliferation and activation of B-cells and T-cells, induce apoptosis of cancer cells, and reduce inflammation in autoimmune diseases. TAK-659 has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK and ITK, which reduces the risk of off-target effects and toxicity. It also has good oral bioavailability and pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of TAK-659 is its relatively low yield of synthesis, which may limit its availability for large-scale studies. Additionally, its efficacy and safety in humans are still being evaluated in clinical trials, and further studies are needed to determine its long-term effects and potential side effects.

Future Directions

There are several future directions for the development and application of TAK-659. One of the areas of interest is its potential use in combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy in cancer treatment. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown promising results in preclinical studies. Additionally, further studies are needed to determine the optimal dosage and treatment duration of TAK-659 in humans, as well as its potential long-term effects and safety profile.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and cancer. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-tert-butyl-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-17(2,3)18-16(20)15-9-7-14(8-10-15)13-19-11-5-4-6-12-19/h7-10H,4-6,11-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGPRAPALUPTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-4-(1-piperidinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.